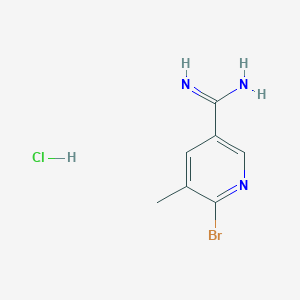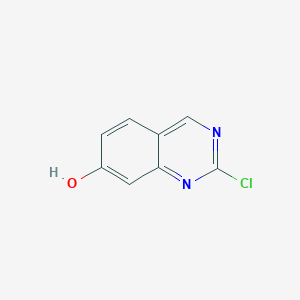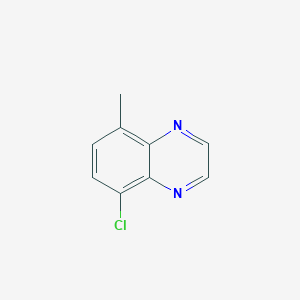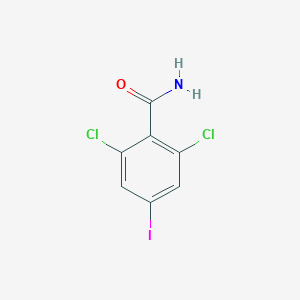
6-Bromo-5-methylnicotinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methylnicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₉BrClN₃. It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a methyl group at the 5th position on the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylnicotinimidamide hydrochloride typically involves the bromination of 5-methylnicotinamide. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5-methylnicotinimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-methylnicotinimidamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-methylnicotinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methyl group on the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-5-methoxypicolinimidamide hydrochloride
- 6-Bromo-3-methylpyridine
- 5-Bromo-6-methylpyridine
Uniqueness
6-Bromo-5-methylnicotinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromine and methyl groups make it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical research.
Eigenschaften
Molekularformel |
C7H9BrClN3 |
|---|---|
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
6-bromo-5-methylpyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8BrN3.ClH/c1-4-2-5(7(9)10)3-11-6(4)8;/h2-3H,1H3,(H3,9,10);1H |
InChI-Schlüssel |
MHICCKQFFRIZHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Br)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)










